molecular formula C12H17N3O3 B2735467 N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide CAS No. 941998-54-5

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2735467
CAS No.: 941998-54-5
M. Wt: 251.286
InChI Key: JBAHGQLMOYMNIZ-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is a compound with the molecular formula C12H17N3O3 and a molecular weight of 251.286 g/mol. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, like other isoxazole derivatives, can undergo various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . This compound could be explored for similar therapeutic applications.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific molecular targets and pathways in the body. These interactions can modulate various biological processes, leading to the observed therapeutic effects .

Comparison with Similar Compounds

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide can be compared with other isoxazole derivatives such as 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole ring structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications.

Properties

IUPAC Name

N-cycloheptyl-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-11(12(17)14-10-7-8-18-15-10)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAHGQLMOYMNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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